molecular formula C29H31N3O4 B2486246 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 894556-42-4

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2486246
CAS No.: 894556-42-4
M. Wt: 485.584
InChI Key: CLKRJVOGOYNHKM-UHFFFAOYSA-N
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Description

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the ethylphenylamino and dimethoxy groups. The final step involves the acylation of the quinoline derivative with 2-methylphenylacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures but different aromatic substituents.

Uniqueness

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-5-20-10-12-23(13-11-20)30-17-22-14-21-15-26(35-3)27(36-4)16-25(21)32(29(22)34)18-28(33)31-24-9-7-6-8-19(24)2/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRJVOGOYNHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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